![molecular formula C20H25FN4O2S B6554014 3-(cyclohexanesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine CAS No. 1040653-72-2](/img/structure/B6554014.png)
3-(cyclohexanesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine
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Overview
Description
This compound is a derivative of pyridazine, which is a basic aromatic ring with two nitrogen atoms. It also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a fluorophenyl group, which can influence the compound’s reactivity and biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction. The piperazine ring could be formed separately and then attached to the pyridazine ring. The fluorophenyl group and the cyclohexanesulfonyl group could be added through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the piperazine ring, and the fluorophenyl and cyclohexanesulfonyl groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyridazine and piperazine rings, as well as the electronegativity of the fluorine atom in the fluorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms and the fluorine atom could affect its polarity and solubility .Scientific Research Applications
Cancer Therapy: PARP Inhibition
3-(cyclohexanesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine: (let’s call it CFPP ) is structurally related to Olaparib, a poly ADP ribose polymerase (PARP) inhibitor. Olaparib has shown promise in treating various cancers, particularly those with BRCA mutations. CFPP may have similar potential as a PARP inhibitor, impacting DNA repair mechanisms and sensitizing cancer cells to chemotherapy. Researchers are actively investigating its efficacy against different cancer types, including breast, ovarian, and prostate cancers .
Anti-Inflammatory Agents: COX-2 Inhibition
CFPP’s structure suggests potential as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 plays a role in inflammation and pain. Researchers are synthesizing CFPP analogs and evaluating their COX-2 inhibitory activity. These compounds could offer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with better safety profiles .
Molecular Imaging Probes
Fluorinated compounds like CFPP are valuable in positron emission tomography (PET) imaging. Researchers are investigating CFPP derivatives as radiolabeled probes for visualizing specific molecular targets in vivo. These probes could aid in diagnosing diseases, monitoring treatment responses, and studying biological processes.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyclohexylsulfonyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2S/c21-16-6-8-17(9-7-16)24-12-14-25(15-13-24)19-10-11-20(23-22-19)28(26,27)18-4-2-1-3-5-18/h6-11,18H,1-5,12-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADBQWLDVSRCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2=NN=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexanesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine |
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